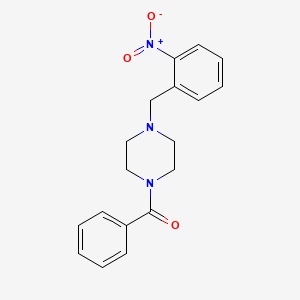
1-(2-furylmethyl)-4-(3-methylbenzyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-furylmethyl)-4-(3-methylbenzyl)piperazine, also known as FMMP, is a heterocyclic compound that belongs to the class of piperazines. It has been extensively studied for its potential pharmacological properties. FMMP is a synthetic compound that was first synthesized in the 1970s and has since been used in various scientific research applications.
作用机制
The exact mechanism of action of 1-(2-furylmethyl)-4-(3-methylbenzyl)piperazine is not fully understood. However, it is believed to act as an antagonist or agonist at various receptors in the brain, including dopamine, serotonin, and adrenergic receptors. 1-(2-furylmethyl)-4-(3-methylbenzyl)piperazine has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects
Studies have shown that 1-(2-furylmethyl)-4-(3-methylbenzyl)piperazine has a range of biochemical and physiological effects. It has been shown to increase levels of dopamine, serotonin, and norepinephrine in the brain, which may contribute to its antidepressant and anxiolytic effects. 1-(2-furylmethyl)-4-(3-methylbenzyl)piperazine has also been shown to decrease levels of cortisol, a stress hormone, which may contribute to its anxiolytic effects.
实验室实验的优点和局限性
1-(2-furylmethyl)-4-(3-methylbenzyl)piperazine has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been extensively studied for its potential pharmacological properties, making it a well-characterized compound. However, one limitation of 1-(2-furylmethyl)-4-(3-methylbenzyl)piperazine is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
未来方向
There are several future directions for research on 1-(2-furylmethyl)-4-(3-methylbenzyl)piperazine. One area of interest is its potential as an antidepressant and anxiolytic agent. Further studies are needed to better understand its mechanism of action and to determine its efficacy in treating depression and anxiety. Another area of interest is its potential as a therapeutic agent for other psychiatric disorders, such as schizophrenia and bipolar disorder. Additionally, further studies are needed to determine the safety and tolerability of 1-(2-furylmethyl)-4-(3-methylbenzyl)piperazine in humans.
合成方法
1-(2-furylmethyl)-4-(3-methylbenzyl)piperazine can be synthesized through a multistep process starting with the reaction of 2-furylacetonitrile with 3-methylbenzylmagnesium bromide to produce 2-furylmethyl-3-methylbenzyl ketone. This intermediate is then reacted with piperazine in the presence of a reducing agent to produce 1-(2-furylmethyl)-4-(3-methylbenzyl)piperazine.
科学研究应用
1-(2-furylmethyl)-4-(3-methylbenzyl)piperazine has been widely studied for its potential pharmacological properties. It has been shown to have affinity for various receptors, including dopamine, serotonin, and adrenergic receptors. Studies have also shown that 1-(2-furylmethyl)-4-(3-methylbenzyl)piperazine has potential as an antidepressant, antipsychotic, and anxiolytic agent.
属性
IUPAC Name |
1-(furan-2-ylmethyl)-4-[(3-methylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-15-4-2-5-16(12-15)13-18-7-9-19(10-8-18)14-17-6-3-11-20-17/h2-6,11-12H,7-10,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOAXNTXYXRVNCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-ethyl-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B5750838.png)
![3-(4-fluorophenyl)-N-[3-(methylthio)phenyl]acrylamide](/img/structure/B5750839.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5750843.png)
![2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5750847.png)
![methyl 6-bromo-5-[(3-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B5750853.png)
![5,8-dioxo-2,3,5,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-2-yl benzoate](/img/structure/B5750864.png)
![1-[(4-tert-butylphenyl)sulfonyl]-4-(cyclobutylcarbonyl)piperazine](/img/structure/B5750878.png)
![4-methoxybenzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5750880.png)
![1,1'-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethyl-1H-pyrrole-3,4-diyl}diethanone](/img/structure/B5750887.png)
![4-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-9H-fluoren-9-one](/img/structure/B5750901.png)


![benzaldehyde [1,2,4]triazolo[4,3-b]pyridazin-6-ylhydrazone](/img/structure/B5750920.png)